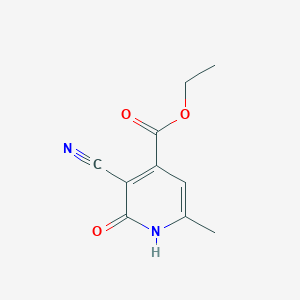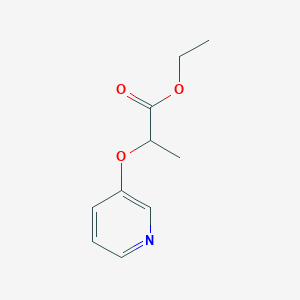
Ethyl 2-(3-pyridinyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-pyridinyloxy)propanoate, also known as EPP, is a chemical compound that has been widely used in scientific research. EPP is a pyridine-based ester that has been synthesized and studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-pyridinyloxy)propanoate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, Ethyl 2-(3-pyridinyloxy)propanoate has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, Ethyl 2-(3-pyridinyloxy)propanoate has been used as a tool to study the interactions between proteins and small molecules. In pharmacology, Ethyl 2-(3-pyridinyloxy)propanoate has been tested for its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-pyridinyloxy)propanoate is not fully understood. However, studies have shown that Ethyl 2-(3-pyridinyloxy)propanoate can interact with certain proteins and enzymes, leading to changes in their activity and function. For example, Ethyl 2-(3-pyridinyloxy)propanoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-(3-pyridinyloxy)propanoate has been shown to have various biochemical and physiological effects. For example, Ethyl 2-(3-pyridinyloxy)propanoate has been shown to inhibit the growth of cancer cells in vitro and in vivo. Ethyl 2-(3-pyridinyloxy)propanoate has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, Ethyl 2-(3-pyridinyloxy)propanoate has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 2-(3-pyridinyloxy)propanoate in lab experiments is its relatively simple synthesis method. Ethyl 2-(3-pyridinyloxy)propanoate is also relatively stable and can be stored for long periods of time. However, one limitation of using Ethyl 2-(3-pyridinyloxy)propanoate is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of Ethyl 2-(3-pyridinyloxy)propanoate is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Ethyl 2-(3-pyridinyloxy)propanoate. One direction is to further investigate the mechanism of action of Ethyl 2-(3-pyridinyloxy)propanoate and its interactions with proteins and enzymes. Another direction is to explore the potential therapeutic applications of Ethyl 2-(3-pyridinyloxy)propanoate in other diseases such as multiple sclerosis and Huntington's disease. In addition, future research could focus on developing new analogs of Ethyl 2-(3-pyridinyloxy)propanoate with improved solubility and bioavailability.
Métodos De Síntesis
Ethyl 2-(3-pyridinyloxy)propanoate can be synthesized through a simple esterification reaction between 3-hydroxypyridine and ethyl 2-bromoacetate. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium carbonate in anhydrous ethanol. The resulting product is then purified through column chromatography to obtain pure Ethyl 2-(3-pyridinyloxy)propanoate.
Propiedades
Número CAS |
18343-00-5 |
|---|---|
Nombre del producto |
Ethyl 2-(3-pyridinyloxy)propanoate |
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
ethyl 2-pyridin-3-yloxypropanoate |
InChI |
InChI=1S/C10H13NO3/c1-3-13-10(12)8(2)14-9-5-4-6-11-7-9/h4-8H,3H2,1-2H3 |
Clave InChI |
ISQCDEKGVOBAAW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)OC1=CN=CC=C1 |
SMILES canónico |
CCOC(=O)C(C)OC1=CN=CC=C1 |
Sinónimos |
Propanoic acid, 2-(3-pyridinyloxy)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



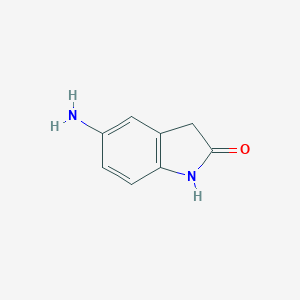
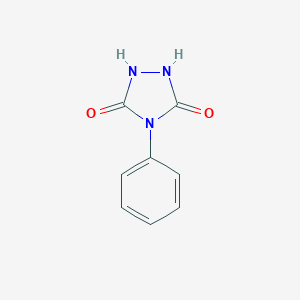
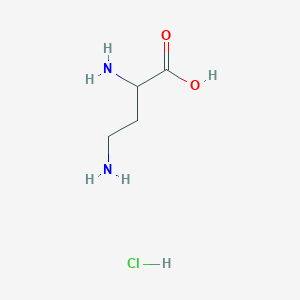
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)
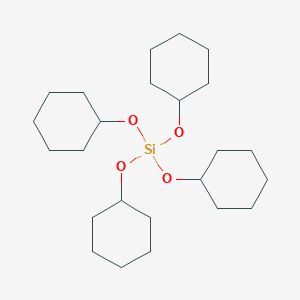
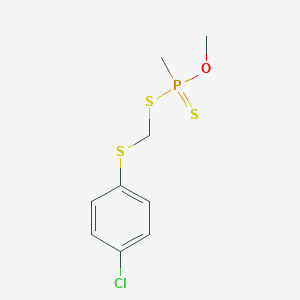
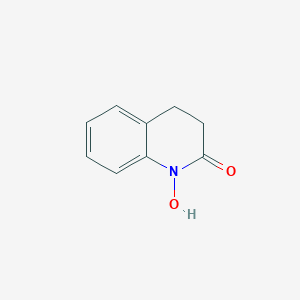
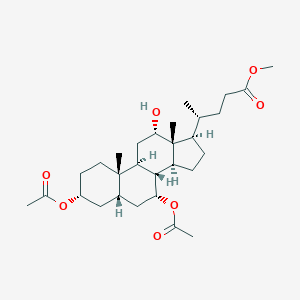
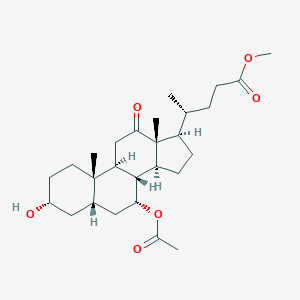
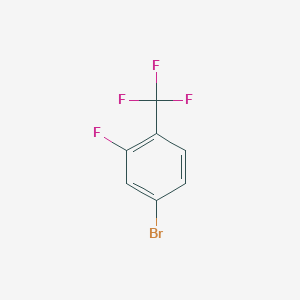
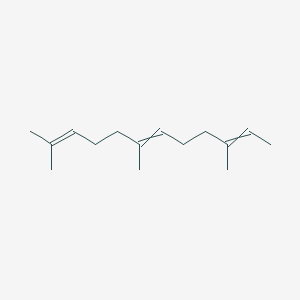

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)
